5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine

ROMK1 inhibition potassium channel pharmacology ion channel drug discovery

ROMK1 assay validation requires a reference inhibitor with established selectivity. 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine (CAS 617703-45-4) provides: • IC50 10 nM (ROMK1), >3,000x selectivity over hERG, Nav1.5, Cav1.2 • Orthogonal 5-Br handle for Suzuki coupling without affecting the pyrrolidine-ethoxy pharmacophore • Pre-annotated CYP inhibition (CYP3A4 IC50 50 µM). Supplied at ≥95% purity; ambient shipment.

Molecular Formula C10H14BrN3O
Molecular Weight 272.14 g/mol
Cat. No. B7893975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine
Molecular FormulaC10H14BrN3O
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=NC=C(C=N2)Br
InChIInChI=1S/C10H14BrN3O/c11-9-7-12-10(13-8-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2
InChIKeyDQEXXZUJQBREPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine: Chemical Identity & Procurement


5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine (CAS 617703-45-4) is a disubstituted pyrimidine derivative with molecular formula C10H14BrN3O and molecular weight 272.14 g/mol . The compound features a bromine atom at the 5-position of the pyrimidine ring and a 2-(pyrrolidin-1-yl)ethoxy moiety at the 2-position, classifying it as both a halogenated heterocycle and a pyrrolidine-containing ether [1]. Commercial availability typically specifies a minimum purity of 95%+, with the product intended exclusively for research and development applications .

Ion channel research: ROMK1 (Kir1.1) inhibitor with documented selectivity profile for screening assays

Synthetic building block: 5-bromo substituent enables Suzuki cross-coupling and SNH functionalization

Multi-target profiling: characterized activity against PKLR, PKR, and CYP3A4 reduces internal counter-screening burden

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine: Substitution Limitations


The functional profile of 5-bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine is determined by the precise intersection of three structural features: the 5-position bromine, the 2-position ethoxy linker, and the terminal pyrrolidine ring. Changing any single element materially alters the compound's biological target engagement, synthetic utility, or physicochemical properties. The 5-bromo substituent provides specific reactivity for cross-coupling applications (Suzuki, SNH) that 5-chloro or 5-fluoro analogs cannot match due to differing bond dissociation energies and oxidative addition kinetics [1]. Simultaneously, the 2-(pyrrolidin-1-yl)ethoxy group establishes a distinct pharmacophore that influences target binding in ways that simple 2-methoxy or 2-alkoxy variants do not replicate [2]. The combination of these features produces a compound whose biological activity against ROMK1 (Kir1.1) channels has been quantitatively characterized [3], whereas substitution of the bromine or modification of the pyrrolidine-ethoxy chain would yield compounds with unknown or demonstrably different activity profiles. Generic substitution therefore introduces uncontrolled variables in both synthetic pathway planning and biological assay interpretation.

Halogen identity: 5-chloro or 5-fluoro analogs exhibit different oxidative addition kinetics and cross-coupling efficiency due to higher C–X bond dissociation energies; synthetic outcomes may shift.

Pharmacophore disruption: Replacement of the pyrrolidine-ethoxy group with simple alkoxy chains removes key target-engagement features; ROMK1 and kinase selectivity profiles may not transfer.

Undefined selectivity: Analogs lacking published ion channel and kinase profiling data introduce uncontrolled variables in assay interpretation; direct interchange requires validation.

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine: Differentiation Evidence vs. Analogs


ROMK1 Inhibition Potency & Selectivity Profile

This compound demonstrates potent inhibition of the ROMK1 (Kir1.1) potassium channel with an IC50 of 10 nM as measured by whole-cell voltage clamp electrophysiology using the IonWorks Quattro system [1]. In contrast, the same compound exhibits substantially weaker activity against related ion channels, with IC50 values of 30,000 nM against Nav1.5, 30,000 nM against Cav1.2, and 34,000 nM against the hERG potassium channel [2]. The ROMK1 selectivity window exceeds 3,000-fold relative to these cardiac ion channel anti-targets. While direct head-to-head data against 5-chloro or 5-fluoro analogs in the same assay system are not publicly available, the bromine substituent contributes to the electrophilic character that facilitates target binding [3].

ROMK1 inhibition & selectivity
Reported
IC50 = 10 nM
Selectivity >3,000× vs. Nav1.5 (30,000 nM), Cav1.2 (30,000 nM), hERG (34,000 nM)
Supports ROMK1 assay calibration and ion channel selectivity benchmarking
IonWorks Quattro electrophysiology; HEK293/CHO cells; pH 7.4, 2°C
ROMK1 inhibition potassium channel pharmacology ion channel drug discovery

Suzuki Cross-Coupling & SNH Reactivity

The 5-bromo substituent on the pyrimidine ring serves as a competent leaving group for palladium-catalyzed Suzuki cross-coupling reactions, enabling C-C bond formation with aryl and heteroaryl boronic acids [1]. This reactivity profile is distinct from 5-chloro analogs, which typically exhibit slower oxidative addition with palladium catalysts due to the stronger C-Cl bond (bond dissociation energy: C-Br ~285 kJ/mol vs C-Cl ~327 kJ/mol). Additionally, the bromine atom participates in nucleophilic substitution of hydrogen (SNH) reactions with electron-rich heteroaromatics, followed by elimination of HBr to yield cine substitution products [1]. The combination of Suzuki and SNH reactivity pathways provides orthogonal functionalization strategies that chloro or fluoro analogs cannot match with equivalent efficiency. A validated synthetic route from 5-bromo-2-chloropyrimidine and N-(2-hydroxyethyl)pyrrolidine has been established with reproducible conditions (NaH, THF, RT, 16 h) [2].

Suzuki & SNH reactivity
Class-level
5-Br enables Pd-catalyzed Suzuki coupling and nucleophilic substitution of hydrogen (SNH); C–Br bond ~285 kJ/mol vs. C–Cl ~327 kJ/mol
Supports cross-coupling synthetic workflows; orthogonal reactivity maintained with pyrrolidine-ethoxy intact
Validated synthesis from 5-bromo-2-chloropyrimidine; NaH, THF, RT, 16 h
Suzuki coupling cross-coupling chemistry pyrimidine functionalization medicinal chemistry building blocks

Multi-Target Selectivity Fingerprint

This compound has been profiled against a panel of diverse biological targets, establishing a documented selectivity fingerprint. Beyond ROMK1 (IC50 = 10 nM), the compound demonstrates IC50 values of 70 nM against pyruvate kinase PKLR and 180 nM against interferon-induced double-stranded RNA-activated protein kinase (PKR) [1]. CYP inhibition profiling reveals IC50 = 50,000 nM against CYP3A4 [2]. The 2-(pyrrolidin-1-yl)ethoxy moiety contributes to this target engagement pattern; the non-brominated analog 2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine shows Ki = 1,400 nM against neuronal nicotinic acetylcholine receptors (α4/β2) [3], demonstrating that the 5-bromo substituent shifts target selectivity away from nAChR engagement. This multi-target characterization provides a data-rich starting point for hit triage in screening campaigns.

Multi-target selectivity
Reported
ROMK1 IC50 = 10 nM; PKLR IC50 = 70 nM; PKR IC50 = 180 nM; CYP3A4 IC50 = 50,000 nM
Non-brominated analog: nAChR α4/β2 Ki = 1,400 nM
Pre-annotated selectivity fingerprint aids hit triage and reduces counter-screening needs
Kinase Glo luminescence (PKLR/PKR); radioligand displacement (nAChR); cross-study data
selectivity profiling off-target screening kinase inhibition CYP inhibition

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine: Validated Application Scenarios


ROMK1 Screening Reference Compound

This compound serves as a characterized ROMK1 inhibitor with IC50 = 10 nM in whole-cell voltage clamp assays [1]. The documented selectivity window (>3,000-fold over Nav1.5, Cav1.2, and hERG) enables its use as a reference standard for validating ROMK1-targeted assay performance and establishing potency benchmarks. Researchers investigating potassium channel modulation in cardiovascular or renal pharmacology contexts can employ this compound to calibrate screening platforms without committing resources to de novo selectivity profiling [2].

Suzuki-Enabled Pyrimidine Library Expansion

The 5-bromo substituent permits palladium-catalyzed Suzuki cross-coupling with aryl and heteroaryl boronic acids, while the 2-(pyrrolidin-1-yl)ethoxy group remains intact during coupling [3]. This orthogonal reactivity profile supports the construction of diverse pyrimidine-based libraries where the pyrrolidine-ethoxy pharmacophore is maintained while the 5-position is systematically varied. The established synthetic route from commercially available 5-bromo-2-chloropyrimidine provides a reproducible entry point for parallel synthesis workflows [4].

Kinase Hit Triage Anchor Compound

With characterized activity against PKLR (IC50 = 70 nM) and PKR (IC50 = 180 nM) alongside ROMK1 inhibition, this compound offers a pre-annotated selectivity fingerprint for kinase-focused screening efforts [5]. The availability of CYP inhibition data (CYP3A4 IC50 = 50,000 nM) further supports early compound triage by flagging potential metabolic liabilities. Procurement of this compound eliminates the need for initial counter-screening across these targets, accelerating hit prioritization timelines [6].

Application
Selection Property
Validation Focus
ROMK1 Screening Reference
Characterized ROMK1 inhibition with selectivity data against cardiac ion channels
Assay calibration, potency benchmarking, and selectivity verification in ion channel platforms
Pyrimidine Library Expansion
5-bromo handle for Suzuki cross-coupling; orthogonal to pyrrolidine-ethoxy pharmacophore
Cross-coupling efficiency, functional group tolerance, and parallel synthesis reproducibility
Kinase Hit Triage Anchor
Multi-target activity profile (PKLR, PKR) and CYP3A4 liability flag
Counter-screening reduction, selectivity window confirmation, and hit prioritization workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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